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Compound of Interest

Compound Name: ML345

Cat. No.: B571563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML345, a potent and selective small-

molecule inhibitor of the Insulin-Degrading Enzyme (IDE). The information presented herein is

intended to equip researchers and drug development professionals with a comprehensive

understanding of ML345's biochemical properties, target engagement, and the experimental

methodologies used for its characterization.

Core Properties of ML345
ML345 is a small-molecule inhibitor that demonstrates high potency and selectivity for the

insulin-degrading enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type

2 diabetes and Alzheimer's disease.[1] The probe was identified through an ultra-high-

throughput screening (uHTS) campaign and subsequent medicinal chemistry optimization.[1]

Mechanism of Action: ML345 acts as a covalent inhibitor, specifically targeting the cysteine

residue at position 819 (Cys819) within the IDE active site.[1] This targeted covalent

modification leads to the effective inhibition of the enzyme's proteolytic activity.

Quantitative Potency and Selectivity Data
The potency and selectivity of ML345 have been characterized through a series of biochemical

and cellular assays. The key quantitative data are summarized in the tables below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b571563?utm_src=pdf-interest
https://www.benchchem.com/product/b571563?utm_src=pdf-body
https://www.benchchem.com/product/b571563?utm_src=pdf-body
https://www.benchchem.com/product/b571563?utm_src=pdf-body
https://www.benchchem.com/product/b571563?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK148499/
https://www.ncbi.nlm.nih.gov/books/NBK148499/
https://www.benchchem.com/product/b571563?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK148499/
https://www.benchchem.com/product/b571563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Assay Type Notes

IC50 188 nM Biochemical Assay
Inhibition of

recombinant IDE.

EC50 188 nM Cellular Assay

Inhibition of

endogenous IDE in

HEK293T cells.[2]

Table 1: Potency of ML345 against Insulin-Degrading Enzyme (IDE)

Enzyme/Target Inhibition/Activity Assay Type Notes

Neprilysin (NEP)
No significant

inhibition
Biochemical Assay

Tested as a

representative zinc-

metalloprotease.

Panel of Cysteine-

Reactive Enzymes

>10-fold selectivity for

IDE

Proteome-wide

Cysteine Reactivity

Profiling

Demonstrates

selectivity for IDE over

other enzymes with

reactive cysteines.[2]

Table 2: Selectivity Profile of ML345

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Primary High-Throughput Screening (HTS) Assay
This fluorescence polarization (FP) based assay was employed for the initial identification of

IDE inhibitors from a large chemical library.

Principle: The assay measures the change in polarization of a fluorescently labeled substrate

upon cleavage by IDE. A small, rapidly rotating fluorescent substrate has a low polarization

value. When bound to the larger IDE enzyme, its rotation slows, and the polarization value

increases. Cleavage of the substrate by IDE releases a small fluorescent fragment, leading
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to a decrease in polarization. Inhibitors of IDE prevent this cleavage, thus maintaining a high

polarization signal.

Reagents:

Assay Buffer: Specific composition not publicly detailed.

Enzyme: Recombinant human IDE.

Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag

(FAβB).

Procedure:

Test compounds were pre-incubated with recombinant IDE in assay buffer.

The FAβB substrate was added to initiate the enzymatic reaction.

The reaction was incubated at room temperature for a specified period.

Fluorescence polarization was measured using a suitable plate reader.

A decrease in the polarization signal indicated enzymatic activity, while a sustained high

signal indicated inhibition.

Biochemical IC50 Determination Assay
This cell-free assay was used to determine the half-maximal inhibitory concentration (IC50) of

ML345 against purified IDE.

Principle: Similar to the primary HTS assay, this is a fluorescence polarization-based

method.

Reagents:

Assay Buffer: Specific composition not publicly detailed.

Enzyme: Recombinant human IDE.
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Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag

(FAβB).

Test Compound: ML345 serially diluted.

Procedure:

A dilution series of ML345 was prepared.

ML345 dilutions were incubated with recombinant IDE.

The FAβB substrate was added to start the reaction.

After incubation, fluorescence polarization was measured.

IC50 values were calculated by fitting the dose-response data to a four-parameter

logistical equation.

Cellular EC50 Determination Assay
This assay was performed to confirm the activity of ML345 on endogenous IDE within a cellular

context.

Principle: This assay also utilizes the fluorescence polarization principle but with live cells

providing the source of IDE.

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

Reagents:

Cell Culture Medium: Standard growth medium for HEK293T cells.

Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag

(FAβB).

Test Compound: ML345 serially diluted.

Procedure:
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HEK293T cells were seeded in microplates.

Cells were treated with a dilution series of ML345 and incubated.

The FAβB substrate was added to the cells.

After an incubation period, the fluorescence polarization of the supernatant or cell lysate

was measured.

EC50 values were determined from the resulting dose-response curves.

Cysteine Reactivity Profiling
To assess the selectivity of ML345 for IDE over other cysteine-containing proteins, a proteome-

wide cysteine reactivity profiling study was conducted.

Principle: This method uses activity-based protein profiling (ABPP) with a broad-spectrum

cysteine-reactive probe to label accessible and reactive cysteine residues across the

proteome. Competition with a test compound (ML345) that covalently binds to specific

cysteines prevents their labeling by the probe. The reduction in labeling of a particular

protein in the presence of the test compound is quantified by mass spectrometry to

determine selectivity.

Procedure:

A cell lysate or proteome extract was treated with ML345 at various concentrations.

A broad-spectrum, alkyne-tagged cysteine-reactive probe was then added to the treated

proteome.

The labeled proteins were then "clicked" to a reporter tag (e.g., biotin-azide) for

enrichment.

Enriched proteins were digested, and the resulting peptides were analyzed by liquid

chromatography-mass spectrometry (LC-MS/MS).

The relative abundance of labeled cysteine-containing peptides was compared between

ML345-treated and vehicle-treated samples to identify the off-target proteins that ML345
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interacts with.

Visualizations
The following diagrams illustrate key pathways and workflows related to the characterization of

ML345.
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Caption: IDE Signaling and Inhibition by ML345.
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Caption: Fluorescence Polarization Assay Principle.
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Caption: Cysteine Reactivity Profiling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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